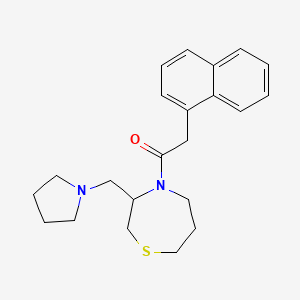

2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2OS/c25-22(15-19-9-5-8-18-7-1-2-10-21(18)19)24-13-6-14-26-17-20(24)16-23-11-3-4-12-23/h1-2,5,7-10,20H,3-4,6,11-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTCWVGHFHEZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CSCCCN2C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with pyrrolidine and thiazepane precursors. The resulting product can be characterized using various techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insight into the molecular structure.

- Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Microorganism | Activity | Method Used |

|---|---|---|

| Staphylococcus aureus | Good antibacterial | Disc diffusion method |

| Bacillus subtilis | Good antibacterial | Cup plate method |

| Mycobacterium tuberculosis | Moderate activity | Lowenstein-Jensen medium method |

| Escherichia coli | No activity | Disc diffusion method |

These findings suggest that while the compound shows promise against certain Gram-positive bacteria, it may not be effective against Gram-negative strains like E. coli .

Anti-inflammatory Activity

The compound's anti-inflammatory potential was evaluated using the carrageenan-induced paw edema method in Wistar rats. The results indicated a moderate reduction in inflammation compared to control groups, although not significantly different from standard anti-inflammatory drugs .

Case Studies

A notable study involved synthesizing a series of naphthalene-based compounds, including variations of thiazepane derivatives. The biological evaluations revealed that certain structural modifications enhanced antibacterial activity and reduced cytotoxicity in mammalian cell lines .

Comparison with Similar Compounds

Research Findings and Data Gaps

Physicochemical Properties : Molecular weight (~388.5) and lipophilicity (calculated LogP ~3.5) suggest moderate solubility, comparable to but higher than .

Biological Potential: Pyrrolidine and thiazepane motifs are associated with serotonin receptor modulation, though specific data for this compound are absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.